3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine

Medicinal Chemistry Synthetic Chemistry Procurement

Fully substituted aminopyrazole with a free 4-amine handle for rapid SAR exploration. The 3,5-dimethyl pattern on the 1-phenyl core provides distinct steric and electronic properties, enabling low nanomolar inhibitor development for p38 kinase, KLK6 protease, and Hedgehog pathway (SMO) probes. Procure the free base to eliminate salt neutralization steps and reduce shipping costs for high-volume screening.

Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
CAS No. 21683-30-7
Cat. No. B1624216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine
CAS21683-30-7
Molecular FormulaC11H13N3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1C2=CC=CC=C2)C)N
InChIInChI=1S/C11H13N3/c1-8-11(12)9(2)14(13-8)10-6-4-3-5-7-10/h3-7H,12H2,1-2H3
InChIKeyFDTJXJNAWWVIKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility23.4 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethyl-1-phenyl-1H-pyrazol-4-amine (CAS 21683-30-7): A Versatile Aminopyrazole Scaffold for Medicinal Chemistry and Procurement Evaluation


3,5-Dimethyl-1-phenyl-1H-pyrazol-4-amine (CAS 21683-30-7) is a fully substituted aminopyrazole derivative within the broader class of pyrazole heterocycles. Its core structure comprises a 1-phenyl-1H-pyrazole ring with methyl groups at the 3- and 5-positions and a free primary amine at the 4-position [1]. This compound is a white to light yellow crystalline solid (melting point 88.8°C) with a molecular weight of 187.24 g/mol [1], recognized as a pivotal chemical intermediate and building block for the synthesis of pharmaceuticals and agrochemicals .

Why 3,5-Dimethyl-1-phenyl-1H-pyrazol-4-amine Cannot Be Readily Substituted with In-Class Pyrazole Analogs


Generic substitution among pyrazole derivatives is problematic due to the pronounced impact of subtle structural modifications on physicochemical properties and biological target engagement. Within the aminopyrazole family, variations in the N1-aryl group and the C3/C5 substitution pattern directly influence lipophilicity (LogP), hydrogen-bonding capacity, and steric bulk, which in turn modulate metabolic stability, solubility, and binding affinity to specific enzyme pockets [1]. For instance, the 3,5-dimethyl substitution pattern on 1-phenyl-1H-pyrazol-4-amine provides a distinct steric and electronic environment at the 4-amino group compared to unsubstituted or mono-methyl analogs, affecting both its reactivity in downstream synthetic transformations and its potential for non-covalent interactions with biological targets such as kinases [2].

Quantitative Evidence for Selecting 3,5-Dimethyl-1-phenyl-1H-pyrazol-4-amine: Comparative Data Guide


Free Amine vs. Salt Form: Impacts on Shipping, Storage, and Synthetic Utility

The free base form (CAS 21683-30-7) offers distinct advantages over the hydrochloride salt form (CAS 2222060-17-3) . The free amine has a lower molecular weight (187.24 vs. 223.71 g/mol) and, critically, lacks the shipping and storage restrictions associated with corrosive chloride salts. This directly reduces procurement complexity and HazMat shipping fees .

Medicinal Chemistry Synthetic Chemistry Procurement

Potential for High-Potency Derivatives: IC50 in the Nanomolar Range Achieved via Simple Functionalization

While the parent compound itself may exhibit modest activity, simple functionalization of the 4-amino group yields derivatives with potent biological activity. For example, the (4-benzyl-piperazin-1-yl)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-ylmethylene)-amine derivative (SANT-1) demonstrates potent Smoothened (SMO) receptor antagonism with an IC50 value of approximately 20 nM in cellular assays [1].

Kinase Inhibition Drug Discovery Cancer Research

Validated Utility as a Kinase Inhibitor Scaffold in Peer-Reviewed Studies

The 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine core has been explicitly claimed and utilized in the development of potent p38 kinase inhibitors [REFS-1, REFS-2]. The pyrazole-amine motif is crucial for binding to the kinase hinge region, and the specific substitution pattern of this compound is noted in patents as a key structural feature for modulating activity and selectivity [2].

Kinase Inhibition p38 MAPK Inflammation Oncology

Involvement in Emerging Therapeutic Areas: KLK6 Inhibition

This specific aminopyrazole scaffold has been identified as a core motif for inhibiting human kallikrein-related peptidase 6 (KLK6), a serine protease implicated in neurodegenerative diseases and cancer [1]. The European patent EP3305781A1 explicitly includes 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine among its exemplified chemical substances for this emerging target, distinguishing it from other pyrazoles not claimed for this specific mechanism.

Protease Inhibition KLK6 Serine Protease Novel Therapeutics

Facile Synthesis and Derivative Generation via the 4-Amine Handle

The free 4-amino group serves as a primary site for rapid diversification, enabling the generation of compound libraries through amide bond formation, reductive amination, or diazotization. Efficient synthetic routes have been reported for creating fully substituted amino-pyrazole building blocks from this and similar cores [1], providing a strategic advantage over 4-unsubstituted or 4-halogenated pyrazoles that require additional functional group interconversion steps .

Synthetic Chemistry Building Blocks Library Synthesis Medicinal Chemistry

Optimal Research and Industrial Application Scenarios for 3,5-Dimethyl-1-phenyl-1H-pyrazol-4-amine (CAS 21683-30-7)


Medicinal Chemistry: Lead Optimization for Kinase and Protease Targets

Procure this compound as a core scaffold for structure-activity relationship (SAR) studies targeting p38 kinase or KLK6 protease . The free 4-amino group allows for rapid exploration of substituent effects on potency and selectivity, with the potential to generate tool compounds possessing low nanomolar IC50 values as demonstrated by derivatives like SANT-1 .

Chemical Biology: Synthesis of Targeted Probes and Functional Antagonists

Utilize this amine as a starting material to synthesize pathway-specific probes, such as SMO antagonists for studying Hedgehog signaling . The established synthetic routes for functionalizing this core enable the creation of custom molecular tools for cellular and in vivo assays.

Synthetic Methodology: Development of Novel Cross-Coupling and Amination Reactions

Employ this fully substituted pyrazole as a model substrate for developing new C–N bond-forming reactions or exploring the scope of cross-coupling methodologies on heteroaromatic amines. Its well-defined structure and single reactive amine handle make it an ideal candidate for reaction optimization studies .

Procurement and Logistics: Cost-Effective Sourcing for Research Programs

Specify the free base form (CAS 21683-30-7) in procurement requests to minimize shipping costs and logistical hurdles associated with hazardous materials . This is particularly beneficial for high-volume screening campaigns or large-scale synthetic projects where salt forms would incur additional fees and require neutralization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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